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Disopyramide is a Class Ia antiarrhythmic drug, characterized by its blockade of the fast sodium channels

and certain potassium channels [1] [2]. The table below details its specific effects on various cardiac currents

and channels:

Target Effect Functional Consequence

Fast Na+ Channel
(INa)

Blocks sodium influx [3]
[1] [2]

↓ Rate of diastolic depolarization (Phase 4); ↓
Upstroke velocity (Phase 0); ↓ Myocardial

excitability & conduction velocity [1] [2]

Rapid Delayed
Rectifier K+
Current (IKr)

Blocks potassium efflux

[3] [1]

Prolongs action potential duration (APD) and

refractoriness; Prolongs QT interval on surface
ECG [1]

L-type Ca2+
Current (ICa-L)

Inhibits calcium influx [3] Contributes to negative inotropic effect [3]

Late Na+ Current
(INaL)

Inhibits sodium influx [3] Reduces intracellular Ca2+ load, improves diastolic
function, lowers arrhythmogenesis [3]

Ryanodine
Receptor (RyR2)

Inhibits calcium release
from sarcoplasmic

reticulum [3]

Lowers Ca2+ transient amplitude, reduces pro-
arrhythmic spontaneous Ca2+ releases [3]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s526318?utm_src=pdf-body
https://www.smolecule.com/products/s526318?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK557434/
https://en.wikipedia.org/wiki/Disopyramide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://www.ncbi.nlm.nih.gov/books/NBK557434/
https://en.wikipedia.org/wiki/Disopyramide
https://www.ncbi.nlm.nih.gov/books/NBK557434/
https://en.wikipedia.org/wiki/Disopyramide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://www.ncbi.nlm.nih.gov/books/NBK557434/
https://www.ncbi.nlm.nih.gov/books/NBK557434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6978554/
https://www.smolecule.com/products/s526318?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disopyramide's cellular effects translate into specific impacts on cardiac tissue. It prolongs the effective

refractory period in the atria, ventricles, and accessory pathways (e.g., in Wolff-Parkinson-White

syndrome) [4]. A key feature of its action is a selective and greater prolongation of refractoriness in

ischemic or infarcted myocardium compared to healthy tissue, which helps suppress reentrant arrhythmias

[5]. While the drug has negative inotropic effects, it also demonstrates antiarrhythmic potential by

suppressing early and delayed afterdepolarizations (EADs and DADs) that can trigger lethal arrhythmias [3].

The following diagram illustrates the integrated signaling pathways and electrophysiological effects of

disopyramide on a cardiomyocyte:

Legend: Disopyramide Inhibits

Ion Channel/Receptor Downstream Effect Final Outcome Disopyramide

Fast Na+ Channel (INa) Delayed Rectifier K+
Channel (IKr)

L-type Ca2+
Channel (ICa-L)Late Na+ Current (INaL) Ryanodine Receptor (RyR2)

Reduced Myocardial
Excitability

Slowed Conduction
Velocity

Prolonged Action
Potential & QT Interval

Negative Inotropic Effect
(Reduced Contractility)

Reduced Intracellular
Ca2+ Load

Suppression of Arrhythmias
(esp. Re-entry)

Complex QT Effect:
Prolongation vs. Shortening

Reduced LVOT Gradient
in oHCM

Click to download full resolution via product page

Integrated signaling pathways and electrophysiological effects of Disopyramide. The diagram shows how

disopyramide's multi-channel blockade translates into cellular and clinical outcomes.

Quantitative Electrophysiological & Clinical ECG Data
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The cellular effects of disopyramide manifest as measurable changes in clinical electrophysiology. The table

below summarizes key quantitative findings:

Parameter Observed Effect Notes / Context

Action Potential
Duration (APD)

Shortening in HCM

cardiomyocytes [3]

Contrasts with classic Class Ia effect; attributed to

strong Ca2+ and late Na+ current blockade.

QTc Interval (Surface
ECG)

Modest increase [3] [6] Net clinical effect is a complex balance of K+

channel blockade (prolongs) vs. Ca2+/late Na+
blockade (can shorten).

PR Interval & QRS
Duration

Prolonged [2] [6] Reflects slowed conduction due to Na+ channel
blockade.

Ventricular Effective
Refractory Period
(ERP)

Increased [5] [4] Effect is more pronounced in ischemic tissue.

Atrial & Accessory
Pathway ERP

Increased [4] Basis for its use in WPW syndrome and atrial

arrhythmias.

Detailed Experimental Protocols for Electrophysiology
Studies

The following methodologies are derived from studies that characterized disopyramide's electrophysiological

properties, particularly in human hypertrophic cardiomyopathy (HCM) cardiomyocytes [3].

Single Cardiomyocyte Electrophysiology

Cell Isolation: Cardiomyocytes are isolated from surgical septal myectomy samples from obstructive

HCM patients. Tissue is minced and subjected to enzymatic dissociation to obtain viable single
myocytes [3].

Action Potential Recording: A perforated patch whole-cell current clamp is used to measure
membrane potential, preserving intracellular contents. Experiments are conducted at a physiological
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temperature of 37°C [3].

Voltage Clamp Recording: A whole-cell ruptured patch voltage clamp is used with specific
protocols and solutions to isolate and record:

Peak and Late Na+ Current (INa & INaL)
L-type Ca2+ Current (ICa-L)
Delayed Rectifier K+ Current (IK) [3]

Simultaneous Ca2+ Transient Measurement: Intracellular Ca2+ variations are monitored

simultaneously with action potentials using the Ca2+-sensitive fluorescent dye FluoForte [3].
Drug Application: Disopyramide is applied at a concentration of 5 μmol/L. Test recordings are

performed after >3 minutes of exposure, with washout periods of >5 minutes to confirm reversibility of
effects [3].

Intact Cardiac Muscle Mechanics

Tissue Preparation: Intact endocardial trabeculae are dissected from the same surgical samples and

mounted between a force transducer and a motor for muscle length control [3].
Force Measurement: Isometric force is recorded under different electrical stimulation protocols. Key

measurements include the inotropic response to increased pacing frequencies and the kinetics of
isometric twitches. Resting sarcomere length is set to 1.9 ± 0.1 μm [3].

Calcium Spark Analysis in Permeabilized Cells

Cell Preparation: Ventricular myocytes are isolated from genetically engineered HCM mice (e.g.,
carrying the R92Q troponin-T mutation). The cells are then permeabilized with saponin [3].

Imaging: Permeabilized cells are resuspended in a buffer with a defined free [Ca2+] and a Ca2+-
sensitive dye. The frequency of spontaneous Ca2+ sparks (elementary SR release events) is

evaluated using a confocal microscope in line-scan mode along the longitudinal cell axis [3].
Data Analysis: The rate of sparks is calculated from recordings using the SparkMaster ImageJ
plugin for automated analysis. Cells incubated with disopyramide (5 μmol/L) are compared to
vehicle-treated controls [3].

Conclusion for Research and Development

For researchers and drug developers, the key takeaway is that disopyramide is a multi-channel blocker with

a distinct electrophysiological profile. Its efficacy in conditions like obstructive Hypertrophic

Cardiomyopathy (oHCM) stems from a unique combination of negative inotropy and favorable
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antiarrhythmic actions, primarily through the reduction of intracellular Ca2+ overload [3]. Its clinical

electrophysiological signature is a complex interplay of Na+, K+, and Ca2+ channel blockade, which can

result in QT interval changes that are more nuanced than simple prolongation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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